molecular formula C5H4N6O2 B2688770 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 80773-01-9

6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2688770
CAS No.: 80773-01-9
M. Wt: 180.127
InChI Key: OEPACHSODSKQIM-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound. These types of compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a nitro group at the 6-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are structurally similar to 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This tandem reaction uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of microwave irradiation in the synthesis process is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The nitro group at the 6-position can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolo[1,5-a]pyrimidines, while reduction can produce the corresponding amine derivative .

Scientific Research Applications

6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to act as inhibitors of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The nitro group and the triazole ring play crucial roles in the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 6-position and the amine group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c6-4-8-5-7-1-3(11(12)13)2-10(5)9-4/h1-2H,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPACHSODSKQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80773-01-9
Record name 6-NITRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-2-YLAMINE
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